molecular formula C18H15BrF3N3 B15020588 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine

5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B15020588
M. Wt: 410.2 g/mol
InChI Key: QZUBIRBLXHTCRE-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine is a synthetic organic compound that features a complex structure with both bromine and trifluoromethyl groups

Preparation Methods

The synthesis of 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds . The reaction conditions often involve palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Reagents such as palladium catalysts, organoboron compounds, and reducing agents are commonly used. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with bromine and trifluoromethyl groups. These compounds may share some chemical properties but differ in their specific activities and applications. For example:

The uniqueness of 5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C18H15BrF3N3

Molecular Weight

410.2 g/mol

IUPAC Name

5-(3-bromophenyl)-1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine

InChI

InChI=1S/C18H15BrF3N3/c1-25-16(13-3-2-4-15(19)9-13)11-24-17(25)23-10-12-5-7-14(8-6-12)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,24)

InChI Key

QZUBIRBLXHTCRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)Br

Origin of Product

United States

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